

spectroscopic analysis of 5-Nitrobenzothiazole (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Nitrobenzothiazole

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Spectroscopic Profile of 5-Nitrobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Nitrobenzothiazole**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for these analyses.

Introduction to 5-Nitrobenzothiazole

5-Nitrobenzothiazole is a nitroaromatic heterocyclic compound with the molecular formula $C_7H_4N_2O_2S$. Its structure, featuring a benzothiazole core functionalized with a nitro group, imparts unique electronic and chemical properties. These characteristics make it a valuable scaffold in the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Spectroscopic Data

The following sections present the key spectroscopic data for **5-Nitrobenzothiazole**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.45	s	H-2
8.95	d	H-4
8.40	dd	H-6
8.10	d	H-7

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
158.5	C-2
155.0	C-8 (C-S)
144.0	C-5 (C-NO ₂)
133.0	C-9 (C-N)
127.0	C-7
123.5	C-4
121.0	C-6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
1610	Strong	C=N Stretch (thiazole ring)
1580, 1480	Strong	Aromatic C=C Stretch
1520	Strong	Asymmetric NO ₂ Stretch
1340	Strong	Symmetric NO ₂ Stretch
830	Strong	C-H Out-of-plane Bending
740	Strong	C-S Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Abundance	Proposed Fragment
180	High	[M] ⁺ (Molecular Ion)
150	Moderate	[M - NO] ⁺
134	High	[M - NO ₂] ⁺
108	Moderate	[C ₆ H ₄ S] ⁺
82	Moderate	[C ₅ H ₄ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Approximately 5-10 mg of **5-Nitrobenzothiazole** was accurately weighed and dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution was transferred to a 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) was used as an internal reference.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: 0 to 200 ppm

- Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) was used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **5-Nitrobenzothiazole** was finely ground in an agate mortar and pestle.
- Around 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.
- The sample and KBr were thoroughly mixed and ground to a fine, uniform powder.
- The mixture was transferred to a pellet-pressing die.
- A hydraulic press was used to apply pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet containing the sample was placed in the sample holder.
- The sample spectrum was recorded over the range of 4000-400 cm⁻¹.
- The final spectrum was presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

- A small amount of **5-Nitrobenzothiazole** was introduced into the instrument, typically via a direct insertion probe for solid samples.

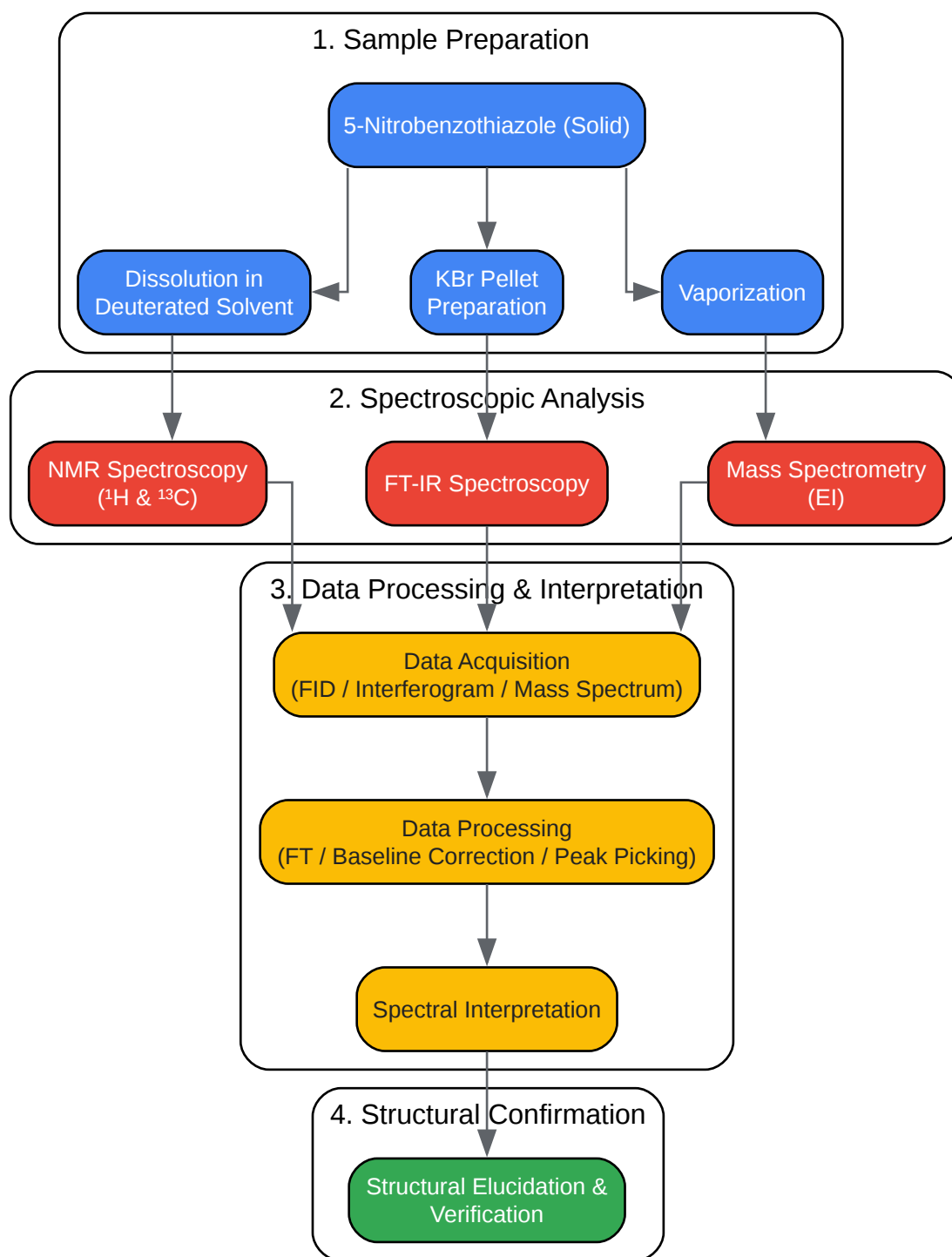
- The sample was heated to induce vaporization into the ion source.

Ionization and Analysis:

- Ionization Energy: 70 eV.
- Ion Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Nitrobenzothiazole**.



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